

# A Comprehensive Neuropharmacological Profile of Methoxyphenylpiperazines: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)piperazine

Cat. No.: B1350156

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Disclaimer: This technical guide provides a comprehensive neuropharmacological profile of methoxyphenylpiperazine derivatives. Due to a significant lack of published research on **2-(4-Methoxyphenyl)piperazine**, this document focuses on the well-characterized and structurally related isomers: 1-(2-Methoxyphenyl)piperazine (1-o-MeOPP) and 1-(4-Methoxyphenyl)piperazine (1-p-MeOPP). The data presented for these compounds serve as a representative overview of the neuropharmacological properties of this class of molecules.

## Introduction

Arylpiperazines are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities, particularly within the central nervous system.<sup>[1]</sup> Among these, methoxyphenylpiperazine derivatives have been extensively investigated for their interactions with various neurotransmitter receptors, leading to their development as therapeutic agents and their emergence as substances of interest in recreational contexts.<sup>[1][2]</sup> This guide synthesizes the current understanding of the neuropharmacological profiles of 1-(2-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperazine, providing quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

## Receptor Binding Affinity

The interaction of methoxyphenylpiperazine derivatives with a range of G-protein coupled receptors (GPCRs) and transporters is central to their pharmacological effects. The following tables summarize the in vitro binding affinities ( $K_i$ , nM) of 1-(2-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperazine for key CNS targets.

### Table 1: Receptor Binding Profile of 1-(2-Methoxyphenyl)piperazine

Receptor Target	Ki (nM)	Radioligand	Tissue Source	Reference
5-HT1A	0.12 - 21.3	[3H]8-OH-DPAT	Rat Hippocampus / Recombinant	<a href="#">[3]</a> <a href="#">[4]</a>
5-HT2A	Low to Moderate Affinity	[3H]Ketanserin	Rat Cortex	
Dopamine D2	High Affinity	[3H]Spiperone	Rat Striatum	
α1-Adrenergic	Variable Affinity	[3H]Prazosin	Rat Cortex	

### Table 2: Receptor Binding Profile of 1-(4-Methoxyphenyl)piperazine (pMeOPP)

Receptor Target	Ki (nM)	Radioligand	Tissue Source	Reference
5-HT1A	Moderate Affinity	[3H]8-OH-DPAT	Not Specified	
Serotonin Transporter (SERT)	Potent Inhibitor	[3H]Citalopram	Not Specified	<a href="#">[2]</a>
Norepinephrine Transporter (NET)	Potent Inhibitor	[3H]Nisoxetine	Not Specified	
Dopamine Transporter (DAT)	Potent Inhibitor	[3H]WIN 35,428	Not Specified	<a href="#">[2]</a>

## Functional Activity

Beyond simple binding, the functional consequences of these interactions determine the pharmacological profile of these compounds.

## Serotonergic System

1-(2-Methoxyphenyl)piperazine derivatives are notable for their high affinity for the 5-HT<sub>1A</sub> receptor.<sup>[4]</sup> Depending on the specific derivative, they can act as agonists or antagonists at this receptor.<sup>[3]</sup> For instance, some derivatives show potent antagonist activity at 5-HT<sub>1A</sub> receptors.<sup>[3]</sup>

1-(4-Methoxyphenyl)piperazine (pMeOPP) acts as a non-selective serotonin receptor agonist and also inhibits the reuptake of serotonin, norepinephrine, and dopamine.<sup>[2]</sup> This monoamine releasing and reuptake inhibition is a mechanism shared with stimulant drugs of abuse.<sup>[2]</sup>

## Dopaminergic System

Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to possess high affinity for the dopamine D<sub>2</sub> receptor. This interaction is a key characteristic of many antipsychotic medications.

## In Vivo Effects and Metabolism

The in vivo effects of methoxyphenylpiperazines are consistent with their receptor binding and functional activity profiles.

1-(4-Methoxyphenyl)piperazine has been reported to have stimulant effects.<sup>[2]</sup> In terms of metabolism, 1-(4-methoxyphenyl)piperazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it to para-hydroxyphenylpiperazine through demethylation.<sup>[2]</sup>

## Experimental Protocols

### Radioligand Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

General Protocol:

- Tissue Preparation: Brain regions rich in the receptor of interest (e.g., rat hippocampus for 5-HT<sub>1A</sub> receptors) are homogenized and centrifuged to isolate cell membranes.

- Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT<sub>1A</sub> receptors) and varying concentrations of the test compound.
- Separation: The bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The K<sub>i</sub> value is then calculated using the Cheng-Prusoff equation.

## Visualizations

## Signaling Pathways and Experimental Workflows

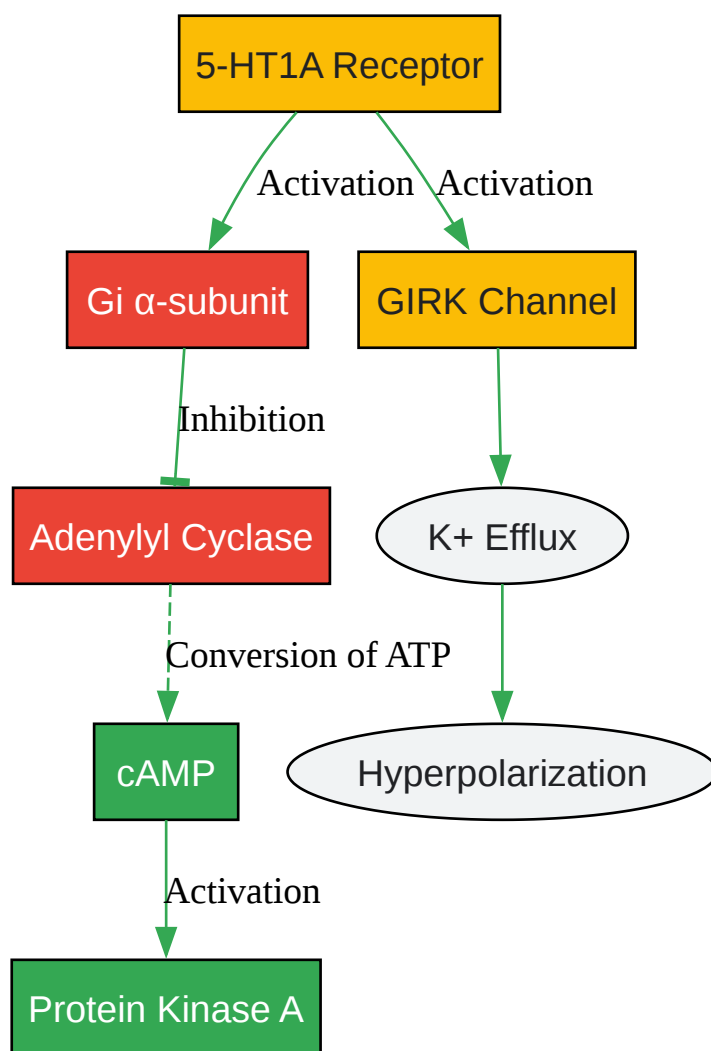


Figure 1: Simplified 5-HT1A Receptor Signaling

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Caption: Simplified 5-HT1A Receptor Signaling Pathway.

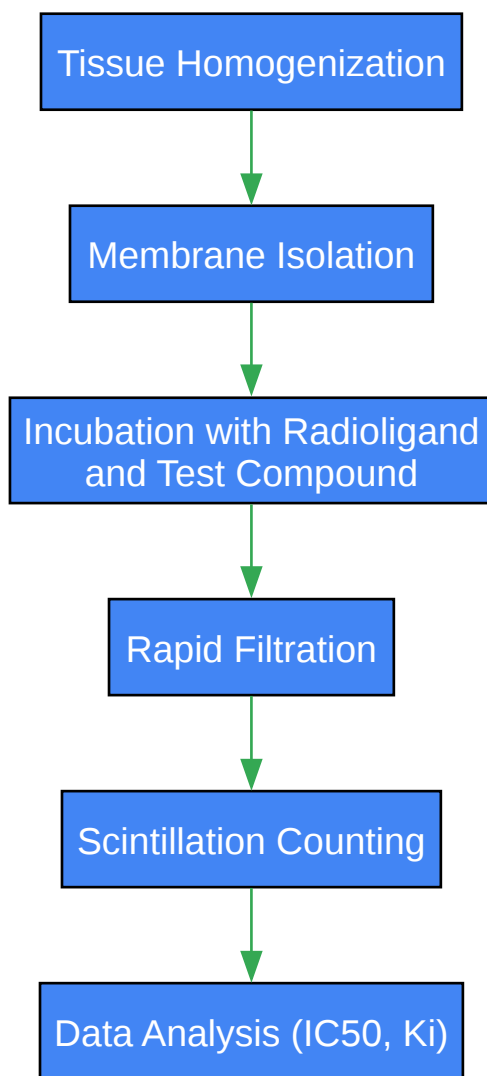


Figure 2: Radioligand Binding Assay Workflow

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